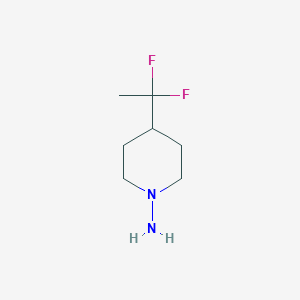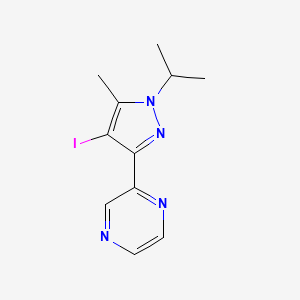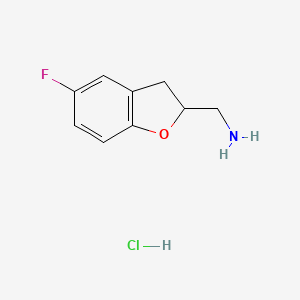
(1R,2s,3S)-Cyclohexane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2s,3S)-Cyclohexane-1,2,3-triol is a stereoisomer of cyclohexane triol, characterized by three hydroxyl groups attached to a cyclohexane ring. This compound is notable for its chirality, with specific spatial arrangements of its hydroxyl groups, making it an interesting subject in stereochemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2s,3S)-Cyclohexane-1,2,3-triol typically involves the dihydroxylation of cyclohexene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide and are carried out in a solvent like tert-butyl alcohol at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzene derivatives followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexane-1,2,3-trione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclohexane-1,2-diol or cyclohexane-1,3-diol, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Cyclohexane-1,2,3-trione.
Reduction: Cyclohexane-1,2-diol, Cyclohexane-1,3-diol.
Substitution: Cyclohexane derivatives with various substituents.
科学的研究の応用
(1R,2s,3S)-Cyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R,2s,3S)-Cyclohexane-1,2,3-triol involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
類似化合物との比較
Cyclohexane-1,2,4-triol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclohexane-1,3,5-triol: A compound with hydroxyl groups positioned at alternate carbon atoms.
Inositol: A cyclohexane hexol with six hydroxyl groups, widely studied for its biological roles.
Uniqueness: (1R,2s,3S)-Cyclohexane-1,2,3-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its stereochemistry makes it a valuable compound for studying chiral interactions and for use in asymmetric synthesis.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(1R,3S)-cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2/t4-,5+,6? |
InChIキー |
IZSANPWSFUSNMY-XEAPYIEGSA-N |
異性体SMILES |
C1C[C@H](C([C@H](C1)O)O)O |
正規SMILES |
C1CC(C(C(C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)






